Modular Library Construction via CuAAC Click Chemistry
Az1 contains a terminal azide group that undergoes CuAAC with a panel of terminal alkynes to generate a diverse library of triazole-containing ionizable lipids (Cp1-n). The reaction proceeds with yields consistently exceeding 80% [1], enabling the parallel synthesis of 15 distinct lipid analogs from a single Az1 precursor. In contrast, conventional ionizable lipids such as SM-102 require de novo multi-step synthesis for each structural modification, which significantly increases development time and resource expenditure [2].
| Evidence Dimension | Synthetic yield and library diversification efficiency |
|---|---|
| Target Compound Data | ≥80% yield for CuAAC reactions between Az1 and various terminal alkynes (Ayn-1~15) |
| Comparator Or Baseline | SM-102 (or other non-azide ionizable lipids) requires separate, multi-step synthetic routes for each analog |
| Quantified Difference | Az1 enables single-step diversification of 15+ analogs from a common precursor; comparator yields not applicable (no click handle) |
| Conditions | CuAAC using tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), copper sulfate, and vitamin C in aqueous/organic medium |
Why This Matters
Accelerates ionizable lipid lead optimization by enabling parallel synthesis and SAR evaluation of headgroup variants, reducing time-to-candidate for mRNA LNP programs.
- [1] Wang Y, Si X, Feng Y, Feng D, Xu X, Zhang Y. Ionizable Lipids with Triazole Moiety from Click Reaction for LNP-Based mRNA Delivery. Molecules. 2023;28(10):4046. View Source
- [2] Xu F, et al. Ionizable Lipids from Click Reactions for Lipid Nanoparticle Assembling and mRNA Delivery. J Phys Chem B. 2024;128(15):3643-3651. View Source
